3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate
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Overview
Description
3-O-tert-butyl 3-O’-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5’-4H-1,2-oxazole]-3,3’-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes both azabicyclo and oxazole rings. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-tert-butyl 3-O’-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5’-4H-1,2-oxazole]-3,3’-dicarboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the azabicyclo[3.3.1]nonane core, followed by the introduction of the oxazole ring. The tert-butyl and ethyl groups are then introduced through alkylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azabicyclo[3.3.1]nonane core, potentially leading to the formation of reduced analogs.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce various reduced forms of the azabicyclo[3.3.1]nonane core.
Scientific Research Applications
3-O-tert-butyl 3-O’-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5’-4H-1,2-oxazole]-3,3’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-O-tert-butyl 3-O’-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5’-4H-1,2-oxazole]-3,3’-dicarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, modulating biological pathways.
Comparison with Similar Compounds
Spiro[3.3.1]nonane derivatives: These compounds share the spirocyclic core but differ in functional groups.
Oxazole derivatives: Compounds containing the oxazole ring but with different substituents.
Uniqueness: 3-O-tert-butyl 3-O’-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5’-4H-1,2-oxazole]-3,3’-dicarboxylate is unique due to its combination of the azabicyclo[3.3.1]nonane core and the oxazole ring, along with the specific tert-butyl and ethyl substituents. This unique structure may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5/c1-5-23-15(21)14-9-18(25-19-14)12-7-6-8-13(18)11-20(10-12)16(22)24-17(2,3)4/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBJKJLZMQAITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1)C3CCCC2CN(C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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